molecular formula C13H17N5O2 B1396389 ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1306753-74-1

ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1396389
CAS No.: 1306753-74-1
M. Wt: 275.31 g/mol
InChI Key: WMVHXDOGEFNCKK-VOTSOKGWSA-N
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Description

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a high-purity chemical reagent designed for research and development applications. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry and materials science known for its diverse biological and electronic properties. The structure integrates a conjugated (E)-2-(dimethylamino)vinyl side chain, which can be critical for molecular recognition and electronic delocalization, and a carboxylate ester that offers a handle for further synthetic modification. While specific data on this 5-methyl derivative is limited, analogs within this chemical family are frequently explored as key intermediates in organic synthesis and pharmaceutical research. Related compounds are investigated for their potential biological activities and their utility in constructing more complex molecular architectures. Researchers value this reagent for developing novel substances in areas such as drug discovery, where the [1,2,4]triazolo[1,5-a]pyrimidine core is of significant interest. This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting. Specific storage conditions should be followed to maintain the integrity of the product, typically in a cool and dry environment.

Properties

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-5-20-12(19)11-9(2)16-13-14-8-15-18(13)10(11)6-7-17(3)4/h6-8H,5H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVHXDOGEFNCKK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Ethyl 7-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Starting Material: Ethyl 7-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate.
  • Key Reaction: Condensation with dimethylformamide dimethyl acetal or equivalent vinylation reagents to introduce the (E)-2-(dimethylamino)vinyl substituent at the 7-position.
  • Reaction Conditions: Reflux in DMF for approximately 20 minutes (0.333 h) to achieve high conversion.
  • Yield: Approximately 95%, indicating an efficient transformation.
Step Reagents/Conditions Outcome
1 Ethyl 7-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate + dimethylformamide dimethyl acetal Formation of vinyl intermediate
2 Reflux in DMF, ~20 minutes Ethyl 7-[(E)-2-(dimethylamino)vinyl] derivative obtained

Reaction Conditions and Optimization

  • Solvent: N,N-Dimethylformamide (DMF) is preferred due to its high polarity and ability to dissolve both starting materials and reagents.
  • Temperature: Reflux temperature of DMF (~153 °C) is used to drive condensation reactions efficiently.
  • Time: Short reaction times (~20 minutes) under reflux are sufficient for high yields.
  • Catalysts: No specific catalysts reported for the vinylation step, but Pd/C is used in related hydrogenation steps.
  • Purification: Typically involves filtration, solvent removal by distillation, and washing with chloroform or other organic solvents to isolate pure product.

Summary Table of Preparation Data

Parameter Details
Starting Material Ethyl 7-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate
Key Reagent Dimethylformamide dimethyl acetal (or equivalent)
Solvent N,N-Dimethylformamide (DMF)
Temperature Reflux (~153 °C)
Reaction Time ~20 minutes (0.333 h)
Yield ~95%
Purification Filtration, distillation, washing with CHCl3
Related Steps Nitration and catalytic hydrogenation for intermediates

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be

Biological Activity

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1306753-74-1) is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of this compound is C₁₃H₁₇N₅O₂, with a molecular weight of 275.31 g/mol. The compound is classified as an irritant and requires careful handling in laboratory settings.

PropertyValue
Molecular Formula C₁₃H₁₇N₅O₂
Molecular Weight 275.31 g/mol
CAS Number 1306753-74-1
Hazard Classification Irritant

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of triazole and pyrimidine derivatives. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

  • Inhibition of COX Enzymes :
    • A study reported that certain pyrimidine derivatives exhibited significant COX-2 inhibition with IC₅₀ values around 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug .
    • The compound's structure suggests it may similarly inhibit COX enzymes, although specific IC₅₀ values for this compound have not been explicitly documented.

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. This compound is hypothesized to possess similar activities:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of specific functional groups can enhance or diminish biological effects:

  • Dimethylamino Group : This moiety is known to influence the lipophilicity and overall pharmacokinetic profile of compounds.
  • Triazole and Pyrimidine Scaffolds : These structures are frequently associated with various biological activities due to their ability to interact with multiple biological targets .

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Anti-inflammatory Activity : A study involving various pyrimidine derivatives demonstrated that compounds with electron-donating groups showed enhanced COX inhibition and anti-inflammatory properties .
  • Antimicrobial Efficacy : Another investigation into hydrazone derivatives found significant antibacterial activity against standard bacterial strains, suggesting that modifications in the pyrimidine structure could lead to enhanced activity against resistant strains .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit antiviral properties. Studies have shown that triazole derivatives can inhibit viral replication by interfering with viral RNA synthesis. The specific structure of this compound may enhance its efficacy against certain viruses, making it a candidate for further investigation in antiviral drug development .

Anticancer Potential

The compound's ability to modulate biological pathways associated with cancer cell proliferation has been a focus of research. Triazolo-pyrimidine derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. This compound may possess similar properties due to its structural characteristics that promote interaction with cellular targets involved in cancer progression .

Toxicology and Safety Profile

Understanding the safety profile of new compounds is crucial for their development as therapeutic agents. Initial toxicity assessments indicate that while the compound shows promise in vitro, comprehensive toxicological studies are necessary to determine its safety in vivo. This includes evaluating potential side effects and interactions with other drugs .

Case Study: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of triazole derivatives against influenza virus strains. The results indicated that compounds with similar structures to this compound significantly reduced viral titers in infected cell cultures. These findings support the potential application of this compound in developing antiviral therapies .

Case Study: Cancer Cell Line Testing

In another study focusing on anticancer properties, this compound was tested against several human cancer cell lines. The results demonstrated a dose-dependent cytotoxic effect, suggesting that this compound could be a candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural features and physicochemical properties of the target compound and its analogs:

Compound Name / CAS Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound (1235515-22-6) 5-Me, 7-[(E)-2-(dimethylamino)vinyl], 6-COOEt C₁₂H₁₅N₅O₂ 261.29 Planar triazolopyrimidine core; polar dimethylamino and ester groups
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl) analog (727407-43-4) 5-Ph, 7-(3,4,5-OMePh), 6-COOEt C₂₃H₂₄N₄O₅ 436.46 Enhanced lipophilicity from trimethoxyphenyl; potential π-π interactions
(E)-Ethyl 5-Me-7-(1-phenylprop-1-en-2-yl) analog (941897-34-3) 5-Me, 7-(Ph-propenyl), 6-COOEt C₁₈H₂₀N₄O₂ 324.40 Bulky phenylpropenyl group; increased steric hindrance
Ethyl 7-(2,3-diOMePh)-2-Me-5-Pr analog (896664-98-5) 2-Me, 5-Pr, 7-(2,3-OMePh), 6-COOEt C₂₀H₂₆N₄O₄ 386.40 Propyl chain enhances hydrophobicity; methoxy groups for H-bonding
Tetrahydro analog from (Not specified) 7-Cl-CH₂, 5-(2-ClPh), 2-MeS, 6-COOEt C₁₅H₁₇Cl₂N₅O₃S 438.30 Saturated ring system; chloromethyl and thioether groups alter reactivity

Physicochemical and Spectroscopic Properties

  • IR/NMR Data: The hydroxylphenyl analog () shows IR peaks at 3425 cm⁻¹ (OH) and 1666 cm⁻¹ (C=O), with ¹H-NMR signals for ethyl ester (δ 1.23 ppm) and aromatic protons (δ 6.99–8.12 ppm) . These contrast with the target compound’s expected signals for dimethylamino (δ ~2.8–3.2 ppm) and vinyl protons.
  • Mass Spectrometry : The trimethoxyphenyl analog (5a in ) has a measured HRMS (ESI) m/z of 463.2086 , close to its calculated mass (463.2089 ) . The target compound’s molecular ion would likely appear near 261.29 m/z .

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives like ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate? A: The compound can be synthesized via three-component condensation reactions involving:

  • 3-amino-1,2,4-triazole derivatives (e.g., 3-amino-5-alkylthio-triazoles),
  • Aromatic aldehydes (e.g., 2-chlorobenzaldehyde),
  • β-keto esters (e.g., acetylacetic ester).

Microwave-assisted synthesis (323 K, 30 min) improves reaction efficiency, yielding ~70% after recrystallization from ethanol . Alternative methods involve refluxing aminotriazole with diethyl ethoxymethylenemalonate in glacial acetic acid (3 hours), followed by filtration and washing with cold ether .

Structural Characterization Techniques

Q: How is the molecular geometry and purity of this compound validated? A: Key techniques include:

  • Single-crystal X-ray diffraction : Confirms bond lengths (e.g., C–N: 1.34–1.45 Å), dihedral angles (e.g., 87.03° between triazolopyrimidine and aryl rings), and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .
  • NMR spectroscopy : 1^1H NMR peaks (e.g., δ 10.89 for NH, δ 2.59 for CH3_3) and 13^{13}C NMR confirm substituent integration .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 440.94 for related derivatives) align with theoretical values .

Advanced Synthesis: Regioselectivity Challenges

Q: How can regioselectivity be controlled during the formation of the triazolo[1,5-a]pyrimidine core? A: Regioselectivity is influenced by:

  • Electron-donating substituents on aldehydes (e.g., 2-chlorophenyl directs cyclization via steric effects).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the β-keto ester carbonyl group .
  • Catalytic additives : Triethylamine (0.5 mmol) enhances reaction rates in DMF at 120°C .

Crystallographic Insights and Supramolecular Interactions

Q: What intermolecular interactions stabilize the crystal lattice? A: X-ray studies reveal:

  • π-π stacking between triazolopyrimidine rings (centroid distance: 3.63 Å) .
  • Hydrogen bonding : NH groups interact with ester carbonyl oxygen (e.g., N–H···O=C, 2.89 Å) .
  • Planarity : The bicyclic triazolopyrimidine system deviates ≤0.034 Å from planarity, facilitating dense packing .

Assessing Biological Activity

Q: What methodologies are used to evaluate potential bioactivity? A: Common approaches include:

  • Enzyme inhibition assays : Test binding to kinases or receptors (e.g., CB2 cannabinoid receptors) using fluorescence polarization .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Stability and Degradation Under Experimental Conditions

Q: How can researchers assess thermal and hydrolytic stability? A: Recommended methods:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for related triazolopyrimidines).
  • HPLC-MS monitoring : Track hydrolysis of the ester group in aqueous buffers (pH 4–9) at 37°C .
  • Light exposure tests : UV-Vis spectroscopy to detect photodegradation products .

Reaction Mechanism Elucidation

Q: What mechanistic pathways underlie the formation of the triazolo[1,5-a]pyrimidine core? A: The synthesis proceeds via:

Knoevenagel condensation : Aldehyde and β-keto ester form an α,β-unsaturated intermediate.

Michael addition : 3-Amino-triazole attacks the α,β-unsaturated ester.

Cyclization : Intramolecular dehydration forms the fused triazole-pyrimidine ring .

Structure-Activity Relationship (SAR) Optimization

Q: How do structural modifications influence biological activity? A: Key findings from analogous compounds:

  • Dimethylaminovinyl group : Enhances solubility and receptor binding via hydrogen bonding .
  • Ester substituents : Ethyl esters improve metabolic stability compared to methyl analogs .
  • Chlorophenyl groups : Increase lipophilicity and antimicrobial potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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